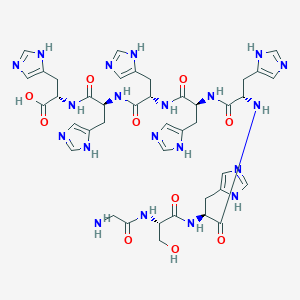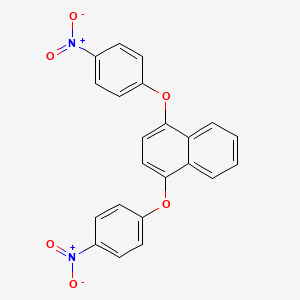
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of benzyl and benzyloxy groups attached to a dibrominated pyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one typically involves the following steps:
Bromination: The starting material, pyridin-2(1h)-one, undergoes bromination to introduce bromine atoms at the 3 and 5 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Benzylation: The dibrominated pyridinone is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the benzyl group at the 1 position.
Benzyloxylation: Finally, the compound is treated with benzyl alcohol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the benzyloxy group at the 4 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The benzyl and benzyloxy groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridinones, while oxidation can produce pyridinone oxides.
科学的研究の応用
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzyloxy groups play a crucial role in binding to these targets, while the dibrominated pyridinone core may participate in additional interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Benzyl-4-(benzyloxy)-3,5-dichloropyridin-2(1h)-one: Similar structure but with chlorine atoms instead of bromine.
1-Benzyl-4-(benzyloxy)-3,5-difluoropyridin-2(1h)-one: Similar structure but with fluorine atoms instead of bromine.
1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
特性
CAS番号 |
586382-86-7 |
|---|---|
分子式 |
C19H15Br2NO2 |
分子量 |
449.1 g/mol |
IUPAC名 |
1-benzyl-3,5-dibromo-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H15Br2NO2/c20-16-12-22(11-14-7-3-1-4-8-14)19(23)17(21)18(16)24-13-15-9-5-2-6-10-15/h1-10,12H,11,13H2 |
InChIキー |
HZUVWTPQFBDOFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)Br)OCC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


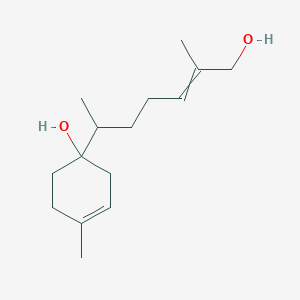
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
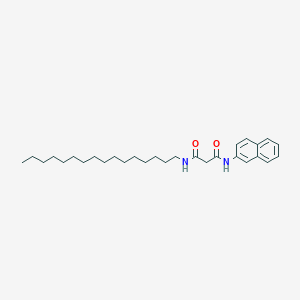
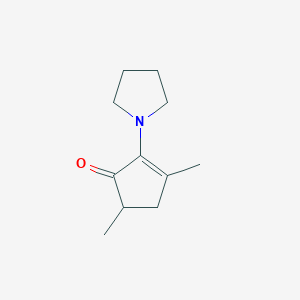


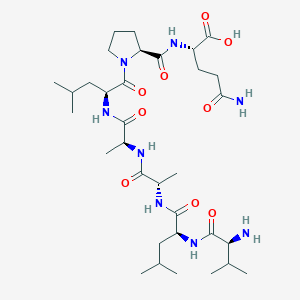


![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
